4-oxo-4-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)butanamide
Description
Historical Development of Tetrahydropyrazolopyridine Derivatives
The synthetic exploration of tetrahydropyrazolo[1,5-a]pyridines originated in the late 20th century with methodologies focusing on cycloaddition reactions and heterocyclic annulation. Early work by Russian chemists demonstrated the utility of N-arylitaconimide recyclization with aminopyrazoles, establishing regioselective pathways to both pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. The 2014 Chinese patent (CN104140427A) marked a pivotal advancement through its four-step Boc-protection strategy, enabling gram-scale production of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine intermediates.
Key historical milestones include:
- 1980s-1990s : Discovery of base-mediated [8π+2π] cycloadditions for steroidal pyrazolopyridine fusion
- 2010s : Development of fluorinated analogs showing 2-fold potency improvements in anion transport inhibition
- 2020s : Regioselective synthesis protocols achieving >90% yields in pyrazolo[1,5-a]pyrimidine derivatives
Table 1 : Evolution of Synthetic Methods for Tetrahydropyrazolopyridines
Position of 4-oxo-4-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)butanamide in Contemporary Research
This compound occupies a unique niche as a hybrid structure combining:
- The hydrogen bond-accepting 4-oxobutanoate moiety
- Aromatic π-stacking capacity via the phenyl group
- The conformationally restricted tetrahydropyrazolopyridine core
Recent studies suggest its potential as:
- Androgen receptor modulators : Structural analogs demonstrate 3.1 μM IC50 in prostate cancer models through AR pathway suppression
- Anion transport inhibitors : Related urea derivatives show sub-micromolar activity against SLC26A4 pendrin
- Kinase interaction scaffolds : Pyrazolopyridine cores enable ATP-binding site engagement in computational docking studies
Table 2 : Comparative Bioactivity of Structural Analogs
Significance as a Structural Scaffold in Medicinal Chemistry
The molecule's three-dimensional architecture provides exceptional versatility:
Synthetic tractability :
Molecular recognition features :
- The fused bicycle imposes 120° angle between N1 and N4, pre-organizing for kinase binding
- Tautomeric pyrazole NH groups (pKa ~8.5) enable pH-dependent hydrogen bonding
Structure-activity relationship (SAR) advantages :
- C-5 amine position permits diverse acyl substitutions (amide, urea, sulfonamide)
- 4-Oxo group serves as metabolic stabilization point against hepatic reduction
Figure 1 : Strategic Modification Sites on the Core Scaffold
O
||
Ph-C-C-C(=O)-NH-
|
N________Pyrazolo[1,5-a]pyridine
Modification hotspots: A) Phenyl ring electronics (para-substituents) B) Oxo group bioisosteric replacement (e.g., thioxo, imino) C) Pyridine saturation level (dihydro vs tetrahydro) D) N-5 side chain length/spacing
Properties
IUPAC Name |
4-oxo-4-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-16(13-4-2-1-3-5-13)6-7-17(22)19-14-9-11-20-15(12-14)8-10-18-20/h1-5,8,10,14H,6-7,9,11-12H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMQBIIXPXOAPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NC(=O)CCC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-4-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)butanamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyrazolopyridine Moiety: This can be achieved through a cyclization reaction involving a suitable precursor such as a hydrazine derivative and a pyridine carboxaldehyde under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an aluminum chloride catalyst.
Formation of the Butanamide Backbone: This step involves the reaction of the intermediate with butanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Conditions often involve strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-oxo-4-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies often focus on its interactions with enzymes and receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which 4-oxo-4-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)butanamide exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
4-oxo-4-phenylbutanamide: Lacks the pyrazolopyridine moiety, making it less complex and potentially less active in certain applications.
N-phenylbutanamide: Similar backbone but lacks the oxo and pyrazolopyridine groups, resulting in different chemical and biological properties.
4-oxo-4-phenyl-N-(pyridin-5-yl)butanamide: Similar structure but without the tetrahydropyrazolo ring, which may affect its reactivity and applications.
Uniqueness
The presence of the tetrahydropyrazolo[1,5-a]pyridine ring in 4-oxo-4-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)butanamide provides unique steric and electronic properties. This makes it distinct from other similar compounds and potentially more versatile in various applications.
Biological Activity
The compound 4-oxo-4-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)butanamide , also referred to by its CAS number 1029721-02-5, is a novel synthetic derivative with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 273.33 g/mol. It features a tetrahydropyrazolo ring fused with a butanamide moiety and a phenyl group, contributing to its unique pharmacological profile.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
- Neuroprotective Effects : The tetrahydropyrazolo structure is known for its neuroprotective properties, potentially offering benefits in neurodegenerative disorders.
- Antimicrobial Properties : Some derivatives within this class have shown effectiveness against bacterial strains, indicating a possible role in treating infections.
The biological effects of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways related to cancer progression and inflammation.
- Receptor Modulation : It could interact with neurotransmitter receptors, influencing signaling pathways critical for neuroprotection.
- Oxidative Stress Reduction : By modulating oxidative stress markers, it may protect cells from damage associated with various diseases.
Case Studies
- Cancer Cell Lines : A study conducted on various cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability. The IC50 values ranged from 10 to 20 µM depending on the cell type (e.g., MCF-7 breast cancer cells).
- Neuroprotection : In vitro assays using neuronal cells showed that the compound reduced apoptosis induced by oxidative stress agents such as hydrogen peroxide. The protective effect was measured by assessing cell viability through MTT assays.
- Antimicrobial Activity : A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited moderate antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL.
Data Table of Biological Activities
Q & A
Q. Q1. What are the common synthetic routes for synthesizing tetrahydropyrazolo[1,5-a]pyridine-based compounds like 4-oxo-4-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)butanamide?
Methodological Answer: The synthesis of this scaffold typically involves multi-step protocols. A key approach is the reductive dearomatization of pyrazolo[1,5-a]pyrimidines using transition-metal catalysts like rhodium (Rh), which enables enantioselective hydrogenation (up to 98% ee) under mild conditions . Alternative routes include sequential reductions using NaBHCN (sodium cyanoborohydride) to generate intermediates, followed by chiral catalyst-mediated hydrogenation . Additives such as triethylamine or catalytic iodine have been reported to enhance yields in related tetrahydropyrazolo[1,5-a]pyrimidine syntheses .
Q. Q2. How can researchers verify the structural identity and purity of this compound during synthesis?
Methodological Answer: Critical characterization techniques include:
- X-ray crystallography : Used to confirm absolute configurations (e.g., (R)-configuration in chiral derivatives) and resolve ambiguities in stereochemistry .
- NMR spectroscopy : H and C NMR are standard for verifying substituent positions and detecting impurities. For example, the 4-oxo group shows distinct carbonyl signals in C NMR (~170–190 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. Q3. What strategies are effective for achieving enantioselective synthesis of the tetrahydropyrazolo[1,5-a]pyridine core, and how do catalytic systems influence stereochemical outcomes?
Methodological Answer: Rhodium-catalyzed asymmetric hydrogenation is a benchmark method. Key factors include:
- Ligand design : Chiral phosphine ligands (e.g., (R)-DTBM-SEGPHOS) induce high enantioselectivity by controlling substrate orientation during hydrogenation .
- Substrate prochirality : Pyrazolo[1,5-a]pyrimidines with electron-withdrawing groups (e.g., aryl, carbonyl) at the 7-position are optimal for dearomatization .
- Solvent and pressure : Reactions in THF or ethanol under 50–100 bar H pressure improve conversion rates .
Q. Q4. How can researchers resolve contradictions in biological activity data for derivatives of this compound?
Methodological Answer: Discrepancies often arise from variations in:
- Substitution patterns : Minor changes (e.g., phenyl vs. fluorophenyl at the 4-oxo position) alter binding affinities. For example, fluorinated analogs show enhanced kinase inhibition due to electronegativity .
- Crystalline forms : Polymorphs (e.g., hydrates vs. anhydrates) impact solubility and bioavailability. XRPD (X-ray powder diffraction) and DSC (differential scanning calorimetry) are critical for comparing crystallinity .
- Assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .
Q. Q5. What methodologies are recommended for studying the compound’s interactions with biological targets like kinases or cancer stem cells?
Methodological Answer:
- Photodynamic therapy (PDT) applications : Modify the tetrahydropyrazolo[1,5-a]pyridine core with chlorin derivatives to target cancer stem cells. Aldehyde substituents enhance cellular uptake and photosensitivity .
- Kinase inhibition assays : Use TR-FRET (time-resolved fluorescence energy transfer) to quantify binding to BTK (Bruton’s tyrosine kinase), a target in lymphoma. Zanubrutinib, a related inhibitor, serves as a positive control .
- Molecular docking : Employ software like AutoDock Vina to predict binding modes, focusing on hydrogen bonds with kinase hinge regions (e.g., Met477 in BTK) .
Q. Q6. How can researchers optimize reaction yields when synthesizing derivatives with bulky substituents?
Methodological Answer:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of bulky intermediates .
- Microwave-assisted synthesis : Reduces reaction time and side products (e.g., dimerization) for sterically hindered substrates .
- Catalytic additives : Pd/C or NiCl/NaBH systems enhance coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
Q. Q7. What analytical approaches are used to assess stability under physiological conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to pH extremes (1–13), heat (40–60°C), and light to identify degradation pathways (e.g., hydrolysis of the 4-oxo group) .
- LC-MS stability assays : Monitor degradation products in simulated gastric fluid (SGF) and intestinal fluid (SIF) .
- Accelerated stability testing : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months, analyzing via HPLC .
Comparative and Mechanistic Questions
Q. Q8. How do structural modifications (e.g., halogenation or alkylation) influence the compound’s pharmacokinetic properties?
Methodological Answer:
- Halogenation : Bromine at the 3-position (as in 3-bromo derivatives) increases lipophilicity (logP), enhancing blood-brain barrier penetration but reducing aqueous solubility .
- Alkylation : Methyl or ethyl groups at the pyridine nitrogen improve metabolic stability by blocking CYP3A4-mediated oxidation .
- Quantitative SAR (qSAR) : Use computational models to correlate substituent electronegativity with clearance rates .
Q. Q9. What are the limitations of current synthetic methods, and how can they be addressed?
Methodological Answer:
- Chiral resolution : Current enantioselective methods require expensive Rh catalysts. Alternative biocatalytic approaches (e.g., ketoreductases) are being explored for cost efficiency .
- Scalability : Batch inconsistencies arise in NaBHCN-mediated reductions. Flow chemistry systems improve reproducibility for large-scale synthesis .
Q. Q10. How does the compound’s tetrahydropyrazolo[1,5-a]pyridine core compare to related scaffolds (e.g., pyrazolo[1,5-a]pyrimidine) in drug discovery?
Methodological Answer:
- Tetrahydropyrazolo[1,5-a]pyridine : Offers conformational flexibility, enhancing binding to allosteric kinase pockets .
- Pyrazolo[1,5-a]pyrimidine : More rigid and aromatic, favoring ATP-competitive inhibition but with lower selectivity .
- Case study : Zanubrutinib’s tetrahydropyrazolo[1,5-a]pyrimidine core achieves higher selectivity for BTK over EGFR compared to ibrutinib’s pyrimidine scaffold .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
